Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Eupalinolide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant used in traditional medicine, Eupalinolide B has emerged as a compound of significant interest in pharmacological research, particularly in the fields of oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Eupalinolide B, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
Eupalinolide B is classified as a germacrane sesquiterpene.[2] Its chemical structure is characterized by a ten-membered carbocyclic ring, which is a hallmark of the germacrane skeleton.
Table 1: Chemical and Physical Properties of Eupalinolide B
| Property | Value | References |
| Chemical Formula | C₂₄H₃₀O₉ | [1][4] |
| Molecular Weight | 462.49 g/mol | [1][5] |
| CAS Number | 877822-40-7 (Note: 877822-41-8 is also sometimes associated) | [6][7][8] |
| Appearance | White powder or colorless oil | [7][9] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [6][9] |
| Storage | Store at -20°C, protected from light. | [1][7] |
Biological Activities and Quantitative Data
Eupalinolide B has demonstrated a wide range of biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.
Anticancer Activity
Eupalinolide B exhibits significant cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized below.
Table 2: IC₅₀ Values of Eupalinolide B in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TU686 | Laryngeal Cancer | 6.73 | [4] |
| TU212 | Laryngeal Cancer | 1.03 | [4] |
| M4e | Laryngeal Cancer | 3.12 | [4] |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | [4] |
| Hep-2 | Laryngeal Cancer | 9.07 | [4] |
| LCC | Laryngeal Cancer | 4.20 | [4] |
| A-549 | Lung Carcinoma | Potent cytotoxicity reported | [1][7] |
| BGC-823 | Gastric Carcinoma | Potent cytotoxicity reported | [1] |
| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity reported | [1][7] |
| MiaPaCa-2 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
| PANC-1 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
| PL-45 | Pancreatic Cancer | Inhibition observed at 0-10 µM | [2] |
Anti-inflammatory and Other Activities
Beyond its anticancer effects, Eupalinolide B has been shown to possess anti-inflammatory properties and has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, acute lung injury, periodontitis, and asthma.[2][10]
Mechanisms of Action and Signaling Pathways
Eupalinolide B exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for the anti-inflammatory effects of Eupalinolide B is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][11] It has been shown to target and inactivate TGF-β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of both NF-κB and MAPK pathways.[12] This inhibition prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[11][12]
Caption: Eupalinolide B inhibits the NF-κB pathway by targeting TAK1.
Regulation of the GSK-3β/β-catenin Pathway
Eupalinolide B has also been implicated in the regulation of the GSK-3β/β-catenin signaling pathway.[2] In the canonical Wnt/β-catenin pathway, the inactivation of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription involved in cell proliferation. The precise mechanism of how Eupalinolide B interacts with this pathway is still under investigation but represents a potential avenue for its anticancer effects.
Caption: Potential interaction of Eupalinolide B with the GSK-3β/β-catenin pathway.
Induction of Apoptosis, ROS, and Autophagy
Eupalinolide B has been shown to induce apoptosis (programmed cell death), elevate reactive oxygen species (ROS) levels, and promote autophagy in cancer cells.[2] In pancreatic cancer, it has been suggested to induce a form of copper-dependent cell death known as cuproptosis.
Targeting DEK and PANoptosis in Asthma
In the context of asthma, Eupalinolide B has been found to target the DEK oncoprotein. It promotes the degradation of DEK, which in turn inhibits the RIPK1-PANoptosis pathway, suggesting a potential therapeutic role in airway inflammation.[9]
Caption: Eupalinolide B's role in asthma via the DEK/PANoptosis pathway.
Experimental Protocols
Detailed, step-by-step protocols are often specific to the laboratory and the particular cell lines or models being used. The following are generalized protocols for key experiments frequently cited in the study of Eupalinolide B.
Isolation of Eupalinolide B
Eupalinolide B is naturally sourced from the plant Eupatorium lindleyanum. A common method for its isolation and purification is high-speed counter-current chromatography.
General Workflow for Isolation:
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Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.
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Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
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Chromatography: The fraction containing Eupalinolide B is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Initial separation is often performed on silica gel or other stationary phases.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative isolation of natural products. A suitable two-phase solvent system is selected to achieve separation.
-
-
Crystallization: The purified Eupalinolide B can be crystallized to obtain a high-purity compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Eupalinolide B and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key method for studying signaling pathways.[15]
Protocol Overview:
-
Cell Lysis: Treat cells with Eupalinolide B, with or without a stimulant like lipopolysaccharide (LPS), and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
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SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p65, p65, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Eupalinolide B is a promising natural product with significant potential for development as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and GSK-3β/β-catenin, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full therapeutic potential of this potent sesquiterpene lactone. As research continues, a deeper understanding of its molecular targets and pathways will be crucial for its translation into clinical applications.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B | TargetMol [targetmol.com]
- 3. Eupalinolide A | CAS:877822-41-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide B | 877822-40-7 [chemicalbook.com]
- 7. Eupalinolide B | CAS:877822-40-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. abmole.com [abmole.com]
- 9. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Eupalinolide B attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 細胞計數與健康分析 [sigmaaldrich.com]
- 14. researchhub.com [researchhub.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
